molecular formula C10H9N3OS B12326584 3-Anilino-2-cyano-3-mercaptoacrylamide

3-Anilino-2-cyano-3-mercaptoacrylamide

Cat. No.: B12326584
M. Wt: 219.27 g/mol
InChI Key: JIQJAFZGFLHONQ-CSKARUKUSA-N
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Description

Contextualization within Acrylic Acid Derivative Chemistry

Acrylic acid and its derivatives are a cornerstone of polymer chemistry and organic synthesis, valued for their reactivity and the diverse properties of their resultant products. researchgate.netthermofisher.com These compounds are characterized by a vinyl group directly attached to a carbonyl group, a feature that imparts a high degree of reactivity. thermofisher.com The parent compound, acrylic acid, is a highly reactive organic compound that serves as a foundational element for a vast array of derivatives. ascent-acrylate.com These derivatives are primarily utilized in the production of polymers and are key ingredients in the manufacturing of plastics, coatings, adhesives, and textiles. researchgate.netthermofisher.com

The chemistry of acrylic acid derivatives is dominated by their susceptibility to polymerization and various addition reactions. researchgate.net They readily react with electrophiles, free radicals, and nucleophiles, making them versatile intermediates in organic synthesis. researchgate.net The introduction of various functional groups to the acrylic acid backbone allows for the fine-tuning of the molecule's physical and chemical properties, leading to materials with high resistance to chemical and environmental degradation. researchgate.net

3-Anilino-2-cyano-3-mercaptoacrylamide fits within this class as a highly functionalized acrylic acid derivative. Its structure incorporates several reactive moieties: an acrylamide (B121943), a nitrile group, an aniline (B41778) group, and a mercapto group. This combination of functionalities on a single acrylic scaffold is what sets it apart and makes it a molecule of significant interest for synthetic chemists. While broad research exists on various acrylic acid derivatives, including those with aniline and cyano groups, the specific combination in this compound presents a unique set of reactive sites. google.comnih.gov

A closely related compound, Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate, has been synthesized and studied, providing insight into the chemistry of this family of molecules. The synthesis of this ethyl ester derivative was achieved through the reaction of ethyl 2-cyanoacetate, potassium hydroxide (B78521), and N-phenylmethanethioamide in 1,4-dioxane (B91453). nih.govresearchgate.net This reaction highlights a practical route to this class of highly substituted acrylics.

Table 1: Crystallographic Data for Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂S
Molecular Weight248.30 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a26.357 (5) Å
b7.0120 (14) Å
c16.234 (3) Å
β121.45 (3)°
Volume2559.6 (9) ų
Z8

Data sourced from crystallographic studies on the ethyl ester derivative. nih.govresearchgate.net

Significance as a Multifunctional Chemical Scaffold in Organic Synthesis

The concept of a multifunctional chemical scaffold is central to the efficient construction of complex molecules. rsc.orgmdpi.com A scaffold is a core molecular framework that can be systematically modified at various points to generate a library of related compounds. mdpi.com This approach is particularly powerful in drug discovery and materials science, where the ability to create molecular diversity from a common starting point is highly valuable. rsc.orgrsc.org

This compound is a prime example of such a multifunctional scaffold. The presence of multiple, distinct functional groups within a single, relatively simple molecule provides a platform for a wide range of chemical transformations. Each of the functional groups—the amide, the nitrile, the aniline, and the thiol—can potentially be reacted selectively, allowing for the stepwise construction of more elaborate molecular architectures.

The key functional groups and their potential for synthetic transformations are:

Amide: Can be hydrolyzed or reduced.

Nitrile: Can be hydrolyzed to a carboxylic acid or reduced to an amine.

Aniline: The aromatic ring can undergo electrophilic substitution, and the amino group can be acylated, alkylated, or diazotized.

Mercapto (Thiol): A potent nucleophile that can be alkylated or oxidized.

Alkene: Susceptible to various addition reactions.

This inherent multifunctionality makes this compound and its derivatives valuable precursors for the synthesis of heterocyclic compounds. The strategic intramolecular or intermolecular reactions between its functional groups can lead to the formation of various ring systems, which are prevalent in pharmaceuticals and other biologically active molecules. For instance, the presence of both a nucleophilic thiol and an electrophilic nitrile group suggests the potential for cyclization reactions to form thiazole (B1198619) or other sulfur-containing heterocycles. Research on related anilino derivatives has shown their utility in generating diverse heterocyclic systems. nih.gov

The study of Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate has revealed the presence of several active centers within the molecule, suggesting its capability to form polyligand complexes with metals. nih.govresearchgate.net This property further expands its utility as a scaffold, not only in organic synthesis but also in coordination chemistry.

Table 2: Selected Bond Lengths for Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate

BondLength (Å)
C≡N1.145 (2)
C=C1.405 (2)
C=O1.2202 (18)
S-H1.20 (2)

Data from crystallographic analysis of the ethyl ester derivative. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

(E)-3-anilino-2-cyano-3-sulfanylprop-2-enamide

InChI

InChI=1S/C10H9N3OS/c11-6-8(9(12)14)10(15)13-7-4-2-1-3-5-7/h1-5,13,15H,(H2,12,14)/b10-8+

InChI Key

JIQJAFZGFLHONQ-CSKARUKUSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/C(=C(/C#N)\C(=O)N)/S

Canonical SMILES

C1=CC=C(C=C1)NC(=C(C#N)C(=O)N)S

Origin of Product

United States

Synthetic Methodologies for 3 Anilino 2 Cyano 3 Mercaptoacrylamide

Established Synthetic Pathways

The primary and most recognized method for synthesizing 3-anilino-2-cyano-3-mercaptoacrylamide involves the condensation of a cyanoacetamide with an N-phenylmethanethioamide precursor. This pathway is analogous to the well-documented synthesis of its corresponding ethyl ester, ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate. nih.govresearchgate.net

Synthesis from 2-Cyanoacetamide (B1669375) and N-Phenylmethanethioamide Precursors

The core reaction for the formation of this compound involves the base-catalyzed condensation of 2-cyanoacetamide and N-phenylmethanethioamide. In this reaction, the active methylene (B1212753) group of 2-cyanoacetamide acts as a nucleophile, attacking the carbon atom of the thioamide group in N-phenylmethanethioamide. This is followed by an intramolecular cyclization and subsequent ring-opening to yield the final product.

A closely related and well-documented synthesis is that of ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate, which utilizes ethyl 2-cyanoacetate instead of 2-cyanoacetamide. nih.govresearchgate.net The reaction is typically carried out by refluxing the reactants in the presence of a base, such as potassium hydroxide (B78521), in a suitable solvent like 1,4-dioxane (B91453). nih.govresearchgate.net By analogy, the synthesis of the target acrylamide (B121943) would proceed by substituting ethyl 2-cyanoacetate with 2-cyanoacetamide under similar reaction conditions.

Table 1: Reactants for the Synthesis of this compound

Reactant Role
2-Cyanoacetamide Provides the cyano and acrylamide functionalities
N-Phenylmethanethioamide Provides the anilino and mercapto functionalities
Potassium Hydroxide Base catalyst

Reaction Conditions and Optimization Strategies

The reaction conditions for the synthesis of the analogous ethyl ester provide a foundational understanding for the synthesis of the acrylamide. For the ethyl ester, the reaction is typically conducted by refluxing a mixture of ethyl 2-cyanoacetate, N-phenylmethanethioamide, and potassium hydroxide in 1,4-dioxane for approximately two hours. nih.govresearchgate.net

Optimization of such reactions generally involves a systematic study of various parameters to maximize the yield and purity of the product while minimizing reaction time and by-product formation. Key parameters that can be optimized include:

Choice of Base: While potassium hydroxide is effective, other organic or inorganic bases such as sodium ethoxide, piperidine, or triethylamine (B128534) could be explored to potentially improve the reaction rate and yield.

Solvent System: The polarity and boiling point of the solvent can significantly influence the reaction. While 1,4-dioxane is reported for the ester synthesis, other solvents like ethanol, methanol, or dimethylformamide (DMF) could be investigated.

Reaction Temperature: The temperature is a critical factor. While reflux is commonly used, optimizing the temperature could lead to a more controlled reaction with fewer side products.

Stoichiometry of Reactants: Varying the molar ratios of the reactants and the catalyst can also be a crucial aspect of optimization to ensure the complete conversion of the limiting reagent.

Table 2: Typical Reaction Conditions for the Synthesis of the Analogous Ethyl Ester

Parameter Condition
Reactants Ethyl 2-cyanoacetate, N-phenylmethanethioamide, KOH
Solvent 1,4-Dioxane
Temperature Reflux

Environmentally Benign Approaches in Synthesis

In recent years, the principles of green chemistry have spurred the development of more sustainable synthetic methodologies. For the synthesis of compounds like this compound, this includes the exploration of biocatalytic systems.

Exploration of Biocatalytic Systems (e.g., Fruit Juice Catalysis)

A promising and eco-friendly approach to organic synthesis is the use of natural catalysts, such as those found in fruit juices. chemijournal.comresearchgate.net Various fruit juices, including lemon, orange, and coconut, have been successfully employed as catalysts for a range of organic transformations, including Knoevenagel condensations, which are mechanistically related to the synthesis of the target compound. chemijournal.comresearchgate.net

The catalytic activity of these fruit juices is often attributed to the presence of natural acids like citric acid and ascorbic acid, which can act as proton donors to facilitate the reaction. chemijournal.com The use of fruit juice as a catalyst offers several advantages, including being environmentally friendly, cost-effective, readily available, and non-toxic.

A review on green chemistry has noted the use of 3-arylamino-2-cyano-3-mercaptoacrylamides in reactions catalyzed by lemon juice, indicating the compatibility of this class of compounds with such green catalytic systems. While this specific citation refers to a subsequent reaction of the acrylamide, it strongly suggests the feasibility of using a fruit juice-based system for its synthesis.

A plausible green synthetic route for this compound would involve the condensation of 2-cyanoacetamide and N-phenylmethanethioamide in the presence of a suitable fruit juice, such as lemon juice, as the catalyst, potentially in an aqueous or ethanolic medium. Optimization of this green approach would involve screening different fruit juices, determining the optimal volume of juice, and adjusting the reaction temperature and time to achieve the best results.

Table 3: Potential Components for a Biocatalytic Synthesis

Component Role
2-Cyanoacetamide Reactant
N-Phenylmethanethioamide Reactant
Lemon Juice (or other fruit juice) Biocatalyst

Structural Elucidation and Advanced Spectroscopic Analysis of 3 Anilino 2 Cyano 3 Mercaptoacrylamide and Its Analogues

High-Resolution Crystallographic Investigations

High-resolution crystallographic studies are indispensable for determining the precise three-dimensional arrangement of atoms within a crystal lattice. For the analogue, Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate, single-crystal X-ray diffraction has furnished a wealth of structural data.

The crystal structure of Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate, with the chemical formula C₁₂H₁₂N₂O₂S, was determined at 295 K using Mo Kα radiation. nih.govresearchgate.net Yellow prismatic single crystals suitable for X-ray analysis were obtained by recrystallization from an ethanol/acetone (B3395972) mixture. nih.govresearchgate.net The compound crystallizes in the monoclinic space group C2/c. researchgate.net The detailed crystallographic data are presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate nih.govresearchgate.net
ParameterValue
Empirical formulaC₁₂H₁₂N₂O₂S
Formula weight248.30
Crystal systemMonoclinic
Space groupC2/c
a (Å)26.357 (5)
b (Å)7.0120 (14)
c (Å)16.234 (3)
β (°)121.45 (3)
Volume (ų)2559.6 (9)
Z8
Temperature (K)295 (2)
Radiation, λ (Å)Mo Kα, 0.71073
R-factor0.036
wR-factor0.104

The crystal packing of Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate is stabilized by a network of hydrogen bonds. nih.govnih.gov These interactions play a crucial role in defining the supramolecular architecture of the compound. The analysis revealed the presence of both N—H⋯O and S—H⋯N hydrogen bonding motifs. nih.govresearchgate.net

The structure features a notable N—H⋯O hydrogen bond that is bifurcated. nih.govresearchgate.net The hydrogen atom from the anilino group (N2—H2A) is simultaneously donated to two equivalent oxygen atoms. nih.govresearchgate.net This results in the formation of one intramolecular and one intermolecular N—H⋯O bond, creating a ring motif designated as R¹₂(4) in graph-set notation. nih.gov

An intermolecular S—H⋯N hydrogen bond is also present in the crystal structure. nih.gov This interaction occurs between the mercapto group's hydrogen atom (S1—H1) and the nitrogen atom of the cyano group (N1) of an adjacent molecule. nih.govresearchgate.net This specific interaction forms a larger ring motif, described as R²₂(12). nih.govresearchgate.net

The bifurcated hydrogen bond system involving the N—H group is a significant feature of this molecule's solid-state structure. nih.govnih.gov The hydrogen atom H2A is involved in both an intramolecular interaction with atom O1 and an intermolecular interaction with a symmetry-related O1 atom. nih.govresearchgate.net The geometric parameters for these hydrogen bonds are detailed in Table 2.

Table 2: Hydrogen-Bond Geometry (Å, °) for Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate nih.govresearchgate.net
D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
N2—H2A⋯O1 (intramolecular)0.83 (2)2.05 (2)2.7210 (19)137.9 (19)
N2—H2A⋯O1 (intermolecular)0.83 (2)2.54 (2)3.1513 (19)131.3 (18)
S1—H1⋯N1 (intermolecular)1.20 (2)2.45 (2)3.4560 (17)140.1 (15)

The X-ray diffraction analysis allowed for the precise determination of key bond lengths within the Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate molecule. These values are consistent with those observed in related structures. nih.govresearchgate.net The determined bond lengths for selected functional groups are listed in Table 3. The S—H bond length of 1.20 (2) Å corresponds well with values from the Cambridge Crystallographic Database. nih.govresearchgate.net

Table 3: Selected Bond Lengths (Å) nih.govresearchgate.net
BondLength (Å)
C≡N1.145 (2)
C=C1.405 (2)
C=O1.2202 (18)
S—H1.20 (2)

Precise Determination of Critical Bond Lengths

Carbon-Nitrogen Triple Bond (C≡N) Length

The nitrile (C≡N) group is a key functional component of the molecule. In a closely related analogue, ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate, the C≡N bond length has been determined to be 1.145 Å. nih.gov This value is consistent with the typical range for triple bonds between carbon and nitrogen, which are generally around 1.158 pm. wikipedia.org The strong triple bond character results in a short and robust linkage. youtube.com For comparison, the C≡N bond length in cyanamide (B42294) is reported as 1.159 Å. nist.gov

Bond Length of Carbon-Nitrogen Triple Bond (C≡N)
CompoundC≡N Bond Length (Å)Reference
Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate1.145 nih.gov
Nitriles (Typical)1.158 wikipedia.org
Cyanamide1.159 nist.gov
Carbon-Carbon Double Bond (C═C) Length

The carbon-carbon double bond (C═C) forms the backbone of the acrylamide (B121943) structure. In ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate, this bond is measured at 1.405 Å. nih.gov This is slightly longer than the C=C bond in a simple acrylamide molecule, which is typically stronger and shorter than a C-C single bond. vaia.com The elongation observed in the substituted analogue can be attributed to the electronic effects of the attached functional groups, which contribute to electron delocalization across the molecule. Computational studies on acrylamide have also provided values for C=C bond lengths, further supporting these experimental findings. researchgate.net

Bond Length of Carbon-Carbon Double Bond (C═C)
CompoundC═C Bond Length (Å)Reference
Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate1.405 nih.gov
Acrylamide (General)Shorter than C-C single bond vaia.com
Carbon-Oxygen Double Bond (C═O) Length

The carbonyl (C═O) group is a defining feature of the acrylamide moiety. Crystallographic analysis of ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate shows the C═O bond length to be 1.2202 Å. nih.gov This value is in line with the expected bond length for a carbonyl group in such a conjugated system. For instance, the C=O bond length in the parent acrylamide molecule is reported to be 1.224 Å. researchgate.net A typical C=O bond in an amide is approximately 1.21 Å. wiredchemist.com

Bond Length of Carbon-Oxygen Double Bond (C═O)
CompoundC═O Bond Length (Å)Reference
Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate1.2202 nih.gov
Acrylamide1.224 researchgate.net
Alanine (in solid state)1.21 wiredchemist.com
Sulfur-Hydrogen Single Bond (S—H) Length

The mercapto or thiol group (S–H) is another critical functional group in the target molecule. In the crystal structure of its ethyl ester analogue, the S–H bond length was determined to be 1.20 Å. nih.gov This bond is involved in hydrogen bonding, which can influence its length. nih.gov Generally, the S-H bond is significantly weaker than an O-H bond. libretexts.org Theoretical calculations on various sulfur-containing compounds support the experimental observations of S-H bond lengths. researchgate.net

Bond Length of Sulfur-Hydrogen Single Bond (S—H)
CompoundS—H Bond Length (Å)Reference
Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate1.20 nih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the structure and understanding the electronic environment of molecules like 3-Anilino-2-cyano-3-mercaptoacrylamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

For ¹H NMR , the spectrum of this compound is expected to show distinct signals for the protons of the anilino group (aromatic region, typically δ 7.0-8.0 ppm), the amide (NH₂) protons (which can be broad and vary in chemical shift), and the mercapto (S-H) proton. nih.govmdpi.com In an analogue, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, the NH₂ protons appear as a singlet at δ 9.11 ppm. mdpi.com

Typical ¹H NMR Chemical Shifts for Related Structures
Proton TypeExpected Chemical Shift (δ, ppm)Reference
Aromatic (Anilino) Protons7.0 - 8.0 nih.gov
Amide (NH₂) ProtonsVariable, e.g., 9.11 mdpi.com
Methine (=CH) Proton~8.0 researchgate.net

In ¹³C NMR spectroscopy, characteristic signals are expected for the nitrile carbon (C≡N), the carbonyl carbon (C=O), and the carbons of the C=C double bond and the aniline (B41778) ring. nih.gov The nitrile carbon typically appears around δ 115-120 ppm. nih.govscispace.com The carbonyl carbon signal is expected in the range of δ 160-165 ppm. nih.gov The olefinic carbons and aromatic carbons will have signals in the δ 100-150 ppm region. nih.gov

Typical ¹³C NMR Chemical Shifts for Related Structures
Carbon TypeExpected Chemical Shift (δ, ppm)Reference
Nitrile (C≡N)115 - 120 nih.govscispace.com
Carbonyl (C=O)160 - 165 nih.gov
Olefinic & Aromatic Carbons100 - 150 nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. For this compound and its analogues, key absorption bands are expected for the N-H, C≡N, and C=O groups.

The nitrile (C≡N) group typically shows a sharp absorption band in the region of 2200-2260 cm⁻¹. mdpi.comresearchgate.net In analogues such as 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide and 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, this band appears at 2196 cm⁻¹ and 2225 cm⁻¹, respectively. mdpi.comresearchgate.net The carbonyl (C=O) stretching vibration of the amide is expected around 1650-1690 cm⁻¹. researchgate.net For the aforementioned analogues, these bands are observed at 1668 cm⁻¹ and 1697 cm⁻¹, respectively. mdpi.comresearchgate.net The N-H stretching vibrations of the anilino and amide groups would appear as bands in the region of 3100-3500 cm⁻¹. mdpi.com The S-H stretching vibration is typically weak and appears around 2550-2600 cm⁻¹, but it is often not prominent.

Characteristic FTIR Absorption Bands for Analogues
Functional GroupVibrational Frequency (cm⁻¹)Reference
Amide (N-H)~3599, 3375 mdpi.com
Nitrile (C≡N)2196 - 2225 mdpi.comresearchgate.net
Carbonyl (C=O)1668 - 1697 mdpi.comresearchgate.net

Compound Names Mentioned

Compound Name
This compound
Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate
Acrylamide
Cyanamide
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide
2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide
Alanine

Raman Spectroscopy

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of a molecule, offering detailed insights into its structural framework and the nature of its chemical bonds. For a multifunctional compound such as this compound, the Raman spectrum is anticipated to display a series of characteristic bands corresponding to the distinct vibrational motions of its constituent functional groups. While a complete experimental Raman spectrum for this specific molecule is not widely published, a comprehensive analysis can be constructed based on established group frequencies from analogous structures and computational studies on related compounds. tandfonline.comresearchgate.netresearchgate.net

The vibrational landscape of this compound is dominated by the contributions from the anilino, cyano, and mercaptoacrylamide moieties. Each of these components gives rise to signature peaks in the Raman spectrum, allowing for a detailed structural elucidation.

A key feature in the Raman spectrum is the sharp, intense band corresponding to the C≡N (cyano) stretching vibration. This mode is consistently observed in the 2100-2300 cm⁻¹ region and is highly sensitive to the local electronic environment. researchgate.net Studies on related cyanoacetamide derivatives, analyzed through both experimental spectroscopy and Density Functional Theory (DFT) calculations, confirm the presence of this strong Raman scattering activity. tandfonline.com

The mercaptoacrylamide portion of the molecule contributes several characteristic vibrations. The C=C stretching of the acrylamide backbone is expected to appear in the region of 1620-1650 cm⁻¹. The amide group itself presents multiple characteristic bands. The Amide I band, primarily associated with the C=O stretching vibration, is typically found around 1650-1670 cm⁻¹. researchgate.net The Amide II band, resulting from a combination of N-H bending and C-N stretching, and the Amide III band, a more complex mix of vibrations, also provide structural information. The presence of the mercapto (S-H) group is expected to produce a weak stretching vibration in the 2550-2600 cm⁻¹ range, though this band can sometimes be difficult to detect in Raman spectra.

The anilino group (a phenyl ring attached to an amino group) introduces vibrations characteristic of a monosubstituted benzene (B151609) ring. These include the ring stretching modes, which typically appear as a set of bands in the 1400-1600 cm⁻¹ range, and the C-H stretching vibrations of the aromatic ring, which are expected above 3000 cm⁻¹. The C-N stretching vibration associated with the anilino linkage will also be present.

By correlating the expected vibrational frequencies from these distinct functional groups, a detailed theoretical Raman spectrum can be proposed. This analysis is crucial for confirming the molecular structure, identifying the compound, and understanding the electronic interactions between the different functional moieties within the molecule.

Table of Predicted Raman Vibrational Frequencies

The following table outlines the predicted characteristic Raman shifts for this compound, based on data from analogous compounds and spectroscopic databases.

Predicted Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group
~3100-3000Aromatic C-H StretchingAnilino
~2590S-H StretchingMercapto
~2230C≡N StretchingCyano
~1660Amide I (C=O Stretching)Acrylamide
~1640C=C StretchingAcrylamide
~1600, ~1580, ~1490, ~1450Aromatic C=C Ring StretchingAnilino
~1550Amide II (N-H Bending & C-N Stretching)Acrylamide
~1300Amide IIIAcrylamide
~1180C-N StretchingAnilino

Computational and Theoretical Studies of 3 Anilino 2 Cyano 3 Mercaptoacrylamide

Quantum-Mechanical Investigations of Electronic Structure

Quantum-mechanical studies on molecules with similar backbones, such as Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate, have provided foundational knowledge. These investigations reveal key electronic features that are likely shared across this class of compounds.

Quantum-mechanical calculations performed on the closely related compound, Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate, have indicated the presence of several active centers. nih.gov These centers are regions within the molecule that have a higher propensity to engage in chemical reactions, either as nucleophiles or electrophiles. The distribution of electron density, determined by the functional groups—namely the anilino, cyano, mercapto, and acrylamide (B121943) moieties—creates distinct reactive sites. The nitrogen and sulfur atoms, with their lone pairs of electrons, and the electron-withdrawing cyano group are key contributors to the molecule's reactivity profile.

The same quantum-mechanical studies suggest that compounds of this type can readily form polyligand complexes with metal ions. nih.gov The theoretical basis for this lies in the molecule's ability to act as a multidentate ligand. The nitrogen, sulfur, and oxygen atoms can all potentially serve as donor atoms to coordinate with a metal center. This chelating ability is a critical feature, suggesting that 3-Anilino-2-cyano-3-mercaptoacrylamide could be used in coordination chemistry to create complex molecular architectures. A study on Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate highlighted its hydrogen-bonding interactions, which further points to the molecule's capacity for forming structured molecular assemblies. nih.govresearchgate.net

Below is a table detailing the hydrogen-bond geometry found in the crystal structure of the analogue, Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate, which informs the potential intermolecular interactions.

Donor—H···AcceptorD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N2—H2A···O10.83(2)2.05(2)2.7210(19)137.9(19)
N2—H2A···O1ⁱ0.83(2)2.54(2)3.1513(19)131.3(18)
S1—H1···N1ⁱⁱ1.20(2)2.45(2)3.4560(17)140.1(15)
Symmetry codes: (i) x+1/2, -y+3/2, z+1/2; (ii) x, y+1, z. Data from a study on Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate. nih.gov

Density Functional Theory (DFT) Applications

While specific Density Functional Theory (DFT) studies on this compound were not identified in the reviewed literature, this section outlines the types of investigations that would be conducted to understand its properties fully.

A primary application of DFT would be to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization to find the lowest energy conformation. Such an analysis would also explore different possible conformers and tautomers—isomers that differ by the position of a proton and a double bond, such as the keto-enol or thione-thiol tautomerism involving the mercapto and amide groups.

DFT calculations are a powerful tool for predicting spectroscopic properties. For this compound, DFT could be used to calculate the nuclear magnetic resonance (NMR) chemical shifts for its ¹H and ¹³C atoms. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecule's structure.

Time-dependent DFT (TD-DFT) would be the method of choice for investigating the behavior of the molecule upon absorption of light. These studies could predict the electronic absorption spectrum and explore the pathways by which the excited molecule returns to its ground state. This includes understanding the competition between fluorescence (radiative decay) and non-radiative decay processes, which are fundamental to designing molecules for applications in materials science and photochemistry.

Chemical Reactivity and Mechanistic Pathways of 3 Anilino 2 Cyano 3 Mercaptoacrylamide

Comprehensive Analysis of Reactive Functional Groups

3-Anilino-2-cyano-3-mercaptoacrylamide possesses a unique molecular architecture, incorporating a mercapto, a cyano, an anilino, and an acrylamide (B121943) group. This combination of functionalities makes it a versatile precursor in organic synthesis, with each group exhibiting characteristic reactivity.

The mercapto group (-SH) is a potent nucleophile, a characteristic that is central to the reactivity of the parent molecule. The sulfur atom, with its lone pairs of electrons, readily attacks electrophilic centers. This nucleophilicity is particularly exploited in alkylation and acylation reactions, as well as in addition reactions to activated systems. In the context of this compound, the mercapto group is the primary site of attack in many of its documented reactions, particularly those leading to the formation of sulfur-containing heterocycles. Its reaction with various electrophiles initiates cyclization pathways, as will be detailed in Section 5.2. For instance, it can react with halo-compounds or α,β-unsaturated systems to form key intermediates in the synthesis of thiazines and thiazepines. researchgate.net

Table 1: General Reactivity of the Mercapto Group

Reaction Type Reagent Class Product Type
Alkylation Alkyl halides Thioether
Acylation Acyl chlorides Thioester

The cyano, or nitrile, group (-C≡N) is a versatile functional group with a characteristic electrophilic carbon atom. chemicalbook.com It can undergo nucleophilic attack, leading to a variety of chemical transformations. While its reactivity can sometimes be masked by the more potent nucleophilicity of the mercapto group in the same molecule, it can, under specific conditions, be a site of reaction.

Common reactions of the cyano group include hydrolysis to a carboxylic acid or an amide, which typically requires harsh acidic or basic conditions. It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride. Another significant reaction is its participation in cycloaddition reactions, where it can act as a dienophile or a dipolarophile. In the context of the title compound, the strong electron-withdrawing nature of the cyano group is crucial, as it activates the adjacent C=C double bond of the acrylamide moiety, making it more susceptible to nucleophilic attack.

Table 2: Potential Reactions of the Cyano Group

Reaction Type Reagents Potential Product
Hydrolysis (acidic) H₃O⁺, heat Carboxylic acid
Hydrolysis (basic) NaOH, H₂O, heat Carboxylate salt

The anilino group (-NH-Ph) and the acrylamide moiety (-C(=O)NH₂) contribute significantly to the electronic properties and reactivity of the molecule. The anilino group, being an amine attached to an aromatic ring, is generally an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions of the phenyl ring. libretexts.orgucalgary.ca However, the presence of the strongly electron-withdrawing cyanoacrylamide portion of the molecule can decrease the electron-donating ability of the nitrogen atom, thus moderating the reactivity of the phenyl ring. ucalgary.ca Furthermore, the nitrogen of the anilino group itself can act as a nucleophile under certain conditions, though this is less common in the presence of the softer and more nucleophilic mercapto group.

The acrylamide moiety features an α,β-unsaturated carbonyl system, which is a classic Michael acceptor. The double bond is activated by both the adjacent carbonyl and cyano groups, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles. This electrophilicity is the driving force for many of the cyclization reactions in which this compound participates. The amide group itself is generally stable but can be hydrolyzed under forcing conditions.

Cycloaddition and Heterocyclization Reactions

The strategic arrangement of the mercapto, cyano, and acrylamide groups within this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. The most notable of these are thiazine (B8601807) and thiazepine derivatives.

The synthesis of thiazine derivatives from this compound has been reported through its reaction with compounds containing dicyanomethylene groups. researchgate.net For example, reaction with tetracyanoethylene (B109619) or 2-(dicyanomethylene)indane-1,3-dione leads to the formation of thiazine derivatives.

The proposed mechanism involves an initial Michael addition of the nucleophilic mercapto group to one of the cyano groups of the reagent, or to the activated double bond. This is followed by an intramolecular cyclization where the anilino nitrogen attacks another cyano group, leading to the elimination of a stable molecule (like malononitrile) and the formation of the six-membered thiazine ring.

Table 3: Synthesis of Thiazine Derivatives

Reactant Product Reference
Tetracyanoethylene A thiazine derivative researchgate.net

Seven-membered thiazepine rings can also be synthesized from this compound. The reaction of this precursor with various quinones, such as 1,4-naphthoquinone, 2,3-dicyano-1,4-naphthoquinone, and 2,3-dichloro-1,4-naphthoquinone, has been shown to yield the corresponding naphthothiazepine derivatives. researchgate.net

The mechanistic pathway for the formation of these thiazepine derivatives likely begins with a Michael addition of the mercapto group to the electron-deficient quinone ring. This is followed by an intramolecular cyclization, where the anilino nitrogen attacks one of the carbonyl carbons of the quinone moiety. A subsequent dehydration step then leads to the formation of the fused thiazepine ring system.

Table 4: Synthesis of Thiazepine Derivatives from Quinones

Reactant Product Reference
1,4-Naphthoquinone A naphthothiazepine derivative researchgate.net
2,3-Dicyano-1,4-naphthoquinone A dicyano-naphthothiazepine derivative researchgate.net

Synthesis of Octahydroquinazolinone Derivatives

Formation of Thiophene (B33073) Derivatives

The formation of thiophene rings from suitable acyclic precursors is a cornerstone of heterocyclic synthesis. The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, typically involves the condensation of a carbonyl compound with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. Given that this compound contains both a cyano-activated methylene group and a mercapto group, it theoretically possesses the necessary functionalities to act as a precursor for thiophene derivatives. For instance, reaction with α-halocarbonyl compounds like phenacyl bromide could lead to S-alkylation followed by intramolecular cyclization to yield highly substituted thiophenes. However, specific documented examples of this pathway originating from this compound are not extensively reported.

Formation of Pyrimidine (B1678525) and Related Heterocycles

The pyrimidine nucleus is a fundamental component of many biologically active compounds. The versatile structure of this compound, featuring multiple nucleophilic and electrophilic centers, makes it an attractive starting material for the synthesis of fused and substituted pyrimidines. One potential pathway involves its reaction with carbon disulfide. This reaction could proceed via the formation of a dithiocarbamate (B8719985) intermediate, followed by cyclization to yield a pyrimidine-thione derivative. The anilino and amide functionalities provide the necessary nitrogen atoms for the pyrimidine ring assembly. Despite the synthetic potential, detailed research explicitly outlining this transformation for this specific substrate is limited.

Condensation Reactions with Carbonyl Compounds

Reactions with Aldehydes and Ketones

The active methylene group in this compound, positioned between the cyano and carbonyl groups, is susceptible to condensation reactions with various aldehydes and ketones. This type of reaction, often a Knoevenagel-type condensation, would typically involve the reaction of the active methylene with the carbonyl compound to form a new carbon-carbon double bond. The resulting product would be a more complex, highly functionalized acrylamide derivative. The specific outcomes of such reactions, including yields and the stereochemistry of the newly formed double bond, would be influenced by the reaction conditions, such as the choice of catalyst and solvent. While the general principle of Knoevenagel condensation is well-understood, specific studies detailing the reactivity of this compound with a broad range of aldehydes and ketones are not prominently featured in available scientific literature.

Charge-Transfer Complexation Reactions

Interactions with Electron Acceptors (e.g., Tetracyanoethylene, TCNQ)

The "push-pull" electronic nature of this compound, arising from the interplay of its electron-donating anilino and mercapto groups and electron-withdrawing cyano and acrylamide groups, makes it a candidate for forming charge-transfer (CT) complexes. These complexes arise from the interaction between an electron-rich donor molecule and an electron-deficient acceptor molecule. Strong π-acceptors like tetracyanoethylene (TCNE) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) are known to form colored CT complexes with various electron donors.

The formation of a CT complex between this compound and acceptors like TCNE or TCNQ would involve the transfer of electron density from the highest occupied molecular orbital (HOMO) of the acrylamide derivative to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This interaction can be observed and characterized using UV-vis spectroscopy, where a new absorption band, not present in the spectra of the individual components, typically appears at longer wavelengths. While the formation of such complexes is theoretically plausible and has been studied for many push-pull systems, specific experimental data, including association constants, stoichiometry, and thermodynamic parameters for CT complexes involving this compound, are not documented in widely accessible research.

Synthetic Applications and Derivatization Strategies Utilizing 3 Anilino 2 Cyano 3 Mercaptoacrylamide As a Building Block

Design and Synthesis of Novel Heterocyclic Scaffolds

The strategic placement of nucleophilic and electrophilic centers within 3-anilino-2-cyano-3-mercaptoacrylamide makes it an ideal starting material for cyclization reactions leading to a variety of heterocyclic frameworks. Researchers have explored its potential in creating scaffolds of significant interest in medicinal and materials chemistry.

Application in Bis-1,3-thiazine Synthesis

While this compound is a known precursor for 1,3-thiazine derivatives, the synthesis of bis-1,3-thiazine structures directly from this compound is not extensively documented in the surveyed scientific literature. Thiazine (B8601807) synthesis, in general, relies on the reaction of a molecule containing a thiol group and a nitrogen atom with a suitable dielectrophile. For instance, the reaction of (Z)-2-cyano-3-mercapto-3-(phenylamino)acrylamide with electron-deficient alkenes like tetracyanoethylene (B109619) or 2-dicyanomethyleneindan-1,3-dione has been shown to yield functionalized thiazine derivatives. researchgate.net These reactions typically proceed via a Michael addition followed by an intramolecular cyclization.

General reviews on thiazine synthesis highlight various methodologies, including condensation and cycloaddition reactions, to obtain the 1,3-thiazine core, which is noted for its wide range of biological activities. pharmacophorejournal.com However, specific examples detailing the formation of a bis-heterocyclic system, where two thiazine rings are linked, originating from two units of this compound remain elusive in the examined sources.

Role in Dihydrothiazinone Scaffold Construction

The synthesis of dihydrothiazinone scaffolds, specifically 2,3-dihydro-1,3-thiazin-4(1H)-ones, from mercaptoacrylamide precursors has been explored. A known synthetic route involves the condensation of 3-mercaptoacrylamide derivatives with carbonyl compounds such as aldehydes and ketones. researchgate.net This method, established by Yokoyama, provides a convenient pathway to 2,5,6-substituted 2,3-dihydro-1,3-thiazin-4(1H)-ones. researchgate.net

However, the application of this specific reaction to this compound has encountered challenges. It has been reported that the reaction of (Z)-2-cyano-3-mercapto-3-(phenylamino)acrylamide with simple carbonyl compounds like acetaldehyde, benzaldehyde, and acetone (B3395972) resulted in a product for which a definitive structural assignment could not be made. researchgate.net This suggests that the reactivity of the anilino-substituted compound may lead to more complex reaction pathways or product mixtures under these conditions, complicating the straightforward synthesis of the desired dihydrothiazinone scaffold.

Precursor for Quinazoline (B50416) Derivatives

Quinazoline and its derivatives are a critical class of heterocyclic compounds with significant pharmacological applications. nih.govresearchgate.net Their synthesis often begins from precursors like anthranilic acid, isatoic anhydride, or 2-aminobenzonitriles, which contain the necessary ortho-amino-substituted benzene (B151609) ring to build the fused pyrimidine (B1678525) system. dnu.dp.ua

Theoretically, this compound possesses the anilino and cyano groups that could potentially participate in a cyclization to form a quinazoline ring. The history of quinazoline synthesis begins with the reaction of cyanogen (B1215507) with anthranilic acid to produce 2-cyano-3,4-dihydro-4-oxoquinazoline, demonstrating the utility of a cyano group in forming this scaffold. nih.gov Despite this structural potential, a direct, documented synthetic route for converting this compound into a quinazoline derivative has not been identified in the reviewed literature. The existing synthetic methodologies predominantly rely on simpler, more direct precursors. dnu.dp.uaopenmedicinalchemistryjournal.com

Development of Complex Organic Architectures

The utility of this compound extends to the synthesis of more complex, polycyclic organic architectures. Its reaction with various quinones serves as a prime example of its role in constructing elaborate molecular frameworks.

Research has demonstrated that (Z)-2-cyano-3-mercapto-3-(phenylamino)acrylamide reacts with quinone-based electrophiles to form fused heterocyclic systems. researchgate.net Specifically, its reaction with 1,4-naphthoquinone, 2,3-dicyano-1,4-naphthoquinone, or 2,3-dichloro-1,4-naphthoquinone leads to the formation of the corresponding napthothiazepine derivatives. researchgate.net Thiazepines are seven-membered heterocyclic rings containing sulfur and nitrogen, and their fusion with a naphthyl system results in a complex and rigid structure of potential interest in materials science and medicinal chemistry.

Another example of building complex scaffolds is the reaction with 2-dicyanomethyleneindan-1,3-dione, which results in a spiro-fused or condensed thiazine derivative, further showcasing the versatility of the starting acrylamide (B121943). researchgate.net

Table 1: Synthesis of Complex Heterocycles

Reactant for this compoundResulting Heterocyclic SystemSource
1,4-NaphthoquinoneNapthothiazepine derivative researchgate.net
2,3-Dichloro-1,4-naphthoquinoneNapthothiazepine derivative researchgate.net
2-Dicyanomethyleneindan-1,3-dioneThiazine derivative researchgate.net

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-anilino-2-cyano-3-mercaptoacrylamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition reactions. A typical approach involves reacting ethyl cyanoacetate with aniline derivatives under alkaline conditions, followed by mercapto group introduction. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (room temperature to 80°C), and catalyst use (e.g., triethylamine). Purification via column chromatography with ethyl acetate/petroleum ether mixtures is recommended .
  • Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to minimize side products like disulfide derivatives.

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Use 1H^1H and 13C^{13}C NMR to verify functional groups (e.g., cyano, mercapto, anilino).
  • X-ray diffraction : Single-crystal X-ray analysis provides unambiguous confirmation of stereochemistry and bond lengths, as demonstrated in analogous acrylate derivatives .
    • Validation : Cross-reference data with computational models (e.g., DFT calculations) to resolve ambiguities.

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Employ reverse-phase HPLC or LC-MS with UV detection (λ = 220–280 nm). For trace analysis, derivatize the mercapto group with iodoacetamide to enhance sensitivity. Validate methods using spiked recovery experiments and internal standards .

Advanced Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Systematic SAR Studies : Synthesize analogs with variations in the anilino substituents and evaluate bioactivity (e.g., herbicidal, antimicrobial) under standardized assays.
  • Data Triangulation : Combine in vitro assays, molecular docking (e.g., targeting cysteine proteases), and metabolomic profiling to identify confounding factors like off-target interactions .
    • Case Example : Discrepancies in herbicidal activity may arise from differential solubility; use logP calculations to correlate hydrophobicity with efficacy.

Q. What computational strategies predict the reactivity and coordination chemistry of this compound?

  • Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics : Simulate metal-ligand interactions (e.g., with transition metals like Cu2+^{2+}) to design polyligand complexes for catalytic applications .
    • Validation : Compare computational results with experimental spectroscopic data (e.g., IR for metal-ligand vibrations).

Q. How should researchers address inconsistencies in stability data during long-term storage?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor degradation products via LC-MS.
  • QA/QC Protocols : Implement Westgard rules for analytical reproducibility and use inert atmospheres (N2_2) to prevent oxidation of the mercapto group .

Q. What in vitro models are appropriate for assessing the compound’s toxicity profile?

  • Methodological Answer :

  • Cell-Based Assays : Use HepG2 (liver) and HEK293 (kidney) cell lines for cytotoxicity screening (MTT assay).
  • Genotoxicity : Perform Ames tests or comet assays to evaluate DNA damage potential.
  • Mitigation Strategies : Co-administer antioxidants (e.g., glutathione) to assess redox-mediated toxicity .

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